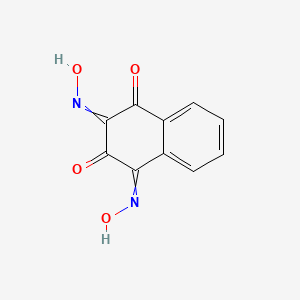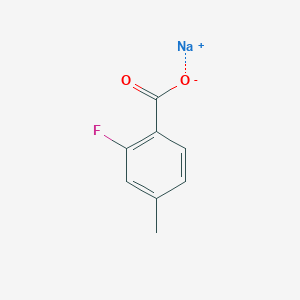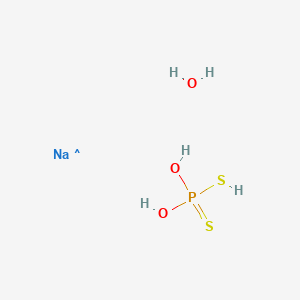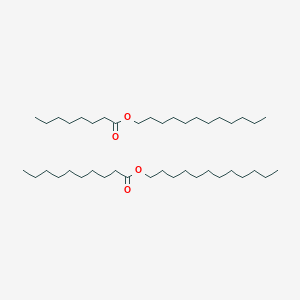
2,4-Dinitrosonaphthalene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinitrosonaphthalene-1,3-diol is an organic compound with the molecular formula C10H8N2O5. It is a derivative of naphthalene, featuring nitroso groups at the 2 and 4 positions and hydroxyl groups at the 1 and 3 positions. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dinitrosonaphthalene-1,3-diol typically involves nitration and subsequent nitrosation reactions. The starting material is often naphthalene or its derivatives, which undergo nitration to introduce nitro groups. Subsequent nitrosation introduces the nitroso groups at the desired positions.
Industrial Production Methods: Industrial production of this compound involves large-scale nitration and nitrosation reactions, often carried out in specialized chemical reactors under controlled conditions to ensure safety and yield optimization.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dinitrosonaphthalene-1,3-diol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2).
Substitution: Substitution reactions often involve halogenation or nitration reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction typically results in the formation of hydroxylamines or amines.
Substitution: Substitution reactions can produce halogenated or further nitrated derivatives.
Scientific Research Applications
2,4-Dinitrosonaphthalene-1,3-diol is used in various scientific research fields, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules and in the study of reaction mechanisms.
Mechanism of Action
The mechanism by which 2,4-dinitrosonaphthalene-1,3-diol exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
1,3-Naphthalenediol: Similar structure but lacks nitroso groups.
2,4-Dinitrophenol: Similar nitro groups but different positions and no hydroxyl groups.
1,3-Dinitrobenzene: Similar nitro groups but different aromatic ring structure.
Uniqueness: 2,4-Dinitrosonaphthalene-1,3-diol is unique due to its combination of nitroso and hydroxyl groups on the naphthalene ring, which imparts distinct chemical and physical properties compared to other similar compounds.
Properties
CAS No. |
30436-87-4 |
|---|---|
Molecular Formula |
C10H6N2O4 |
Molecular Weight |
218.17 g/mol |
IUPAC Name |
(2E,4Z)-2,4-bis(hydroxyimino)naphthalene-1,3-dione |
InChI |
InChI=1S/C10H6N2O4/c13-9-6-4-2-1-3-5(6)7(11-15)10(14)8(9)12-16/h1-4,15-16H/b11-7-,12-8+ |
InChI Key |
TVUCGHFNVJEZDY-NTLHZVPKSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NO)C(=O)C(=NO)C2=O |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=N/O)/C(=O)/C(=N/O)/C2=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO)C(=O)C(=NO)C2=O |
Key on ui other cas no. |
30436-87-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2S)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2-methyl-3,4-dihydro-2H-quinoline](/img/structure/B1496679.png)
![alpha-D-[2-13C]galactopyranosyl 1-phosphate (dipotassium salt)](/img/structure/B1496682.png)





![3-[18-(2-Carboxyethyl)-8-ethenyl-13-(hydroxymethyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B1496700.png)
